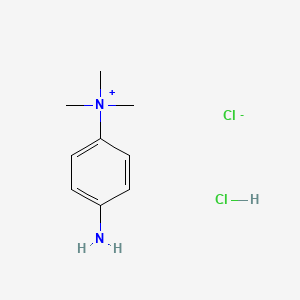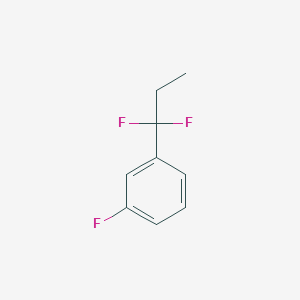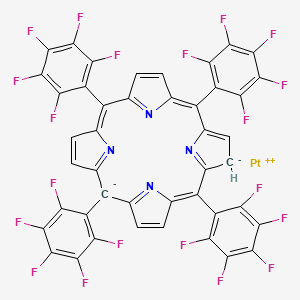
platinum(II) meso-tetrakis(pentafluorophenyl) porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum(II) meso-tetrakis(pentafluorophenyl) porphyrin is a useful research compound. Its molecular formula is C44H8F20N4Pt and its molecular weight is 1167.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different platinum complexes.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups using appropriate reagents[][1].
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in C-H bond activation reactions[][1].
Biology: The compound is employed in oxygen sensing and imaging due to its photophysical properties.
Medicine: It is explored for use in photodynamic therapy for cancer treatment.
Industry: The compound is used in the production of high-efficiency organic light-emitting diodes (OLEDs) and other luminescent materials[][1].
Wirkmechanismus
The mechanism by which PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE exerts its effects involves its ability to interact with molecular oxygen and other substrates. The platinum center plays a crucial role in facilitating these interactions, leading to various catalytic and photophysical effects . The compound’s unique structure allows it to act as an efficient sensor and catalyst in different environments.
Vergleich Mit ähnlichen Verbindungen
PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE is compared with other metalloporphyrins such as palladium(II) meso-tetra(pentafluorophenyl)porphine and rhodium(III) meso-tetra(pentafluorophenyl)porphine . While these compounds share similar structures, PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE is unique due to its enhanced photophysical properties and stability. This makes it particularly suitable for applications in oxygen sensing and photodynamic therapy.
Similar Compounds
- Palladium(II) meso-tetra(pentafluorophenyl)porphine
- Rhodium(III) meso-tetra(pentafluorophenyl)porphine
Eigenschaften
Molekularformel |
C44H8F20N4Pt |
|---|---|
Molekulargewicht |
1167.6 g/mol |
IUPAC-Name |
platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-2H-porphyrin-2,15-diide |
InChI |
InChI=1S/C44H8F20N4.Pt/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2 |
InChI-Schlüssel |
OXKPMKLTIJUTAM-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=C(C(=C(C(=C6F)F)F)F)F)C=C5)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C9=C(C(=C(C(=C9F)F)F)F)F.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


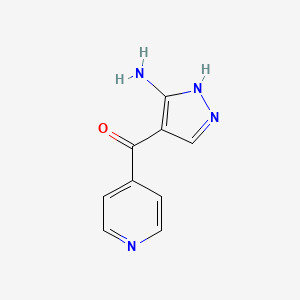
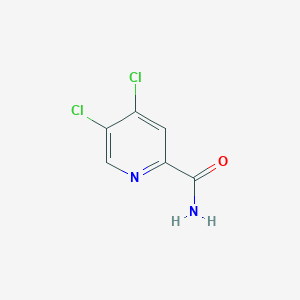

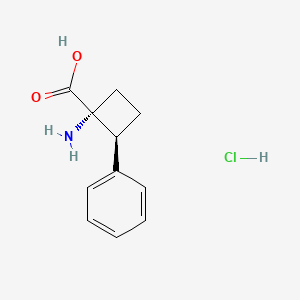
![ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11762479.png)


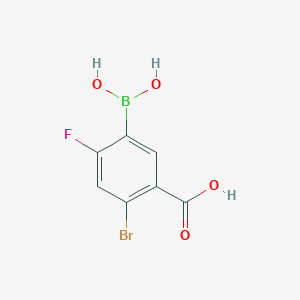
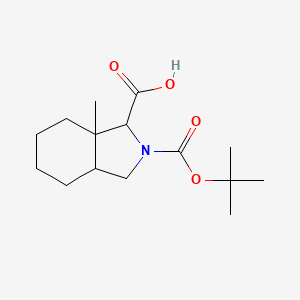
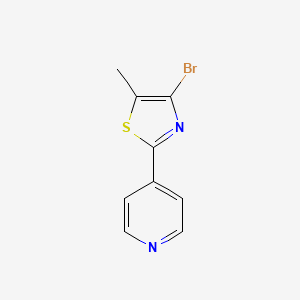

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11762518.png)
